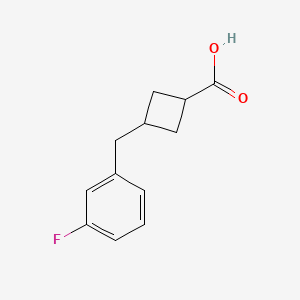

3-(3-Fluorobenzyl)cyclobutanecarboxylic acid

Description

Propriétés

IUPAC Name |

3-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c13-11-3-1-2-8(7-11)4-9-5-10(6-9)12(14)15/h1-3,7,9-10H,4-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSFIRHSGICRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid typically involves constructing the cyclobutane ring followed by introduction of the 3-fluorobenzyl substituent and carboxylic acid functional group. Two principal approaches are noted in the literature:

- Route A: Construction of a cyclobutanecarboxylic acid intermediate followed by benzylation with a 3-fluorobenzyl moiety.

- Route B: Formation of a benzylidene cyclobutanol intermediate followed by oxidation and functional group transformations to yield the target acid.

These methods rely on established organic transformations including ketal formation, cyclization, nucleophilic substitution, and hydrolysis under acidic conditions.

Preparation of Cyclobutanecarboxylic Acid Core

A key intermediate, 3-oxo-1-cyclobutanecarboxylic acid, is often synthesized as a precursor for further functionalization. One patented method (CN101555205B) outlines the following steps:

- Step 1: Reaction of 3-dichloroacetone with ethylene glycol to form a ketal intermediate (2,2-dichloromethyl-1,3-dioxolane).

- Step 2: Cyclization with dialkyl malonate esters (methyl, ethyl, or diisopropyl malonate) under mild conditions.

- Step 3: Hydrolysis of the cyclized product in 20-25% hydrochloric acid at 100 °C for 45-55 hours to yield 3-oxo-1-cyclobutanecarboxylic acid.

This method is advantageous due to its use of inexpensive, readily available starting materials and mild reaction conditions, allowing for scalability and cost efficiency.

Reaction conditions and yields from selected embodiments:

| Embodiment | Dialkyl Malonate Used | Hydrolysis Time (h) | Yield (%) |

|---|---|---|---|

| 10 | Diethyl malonate | 45 | 72.8 |

| 11 | Dimethyl malonate | 55 | 49.1 |

The hydrolysis step involves filtration of insolubles, ether extraction, drying over sodium sulfate, and crystallization upon cooling to isolate the acid as a solid.

Introduction of the 3-Fluorobenzyl Group

The benzylation step to introduce the 3-fluorobenzyl substituent can be achieved via nucleophilic substitution or Wittig-type reactions starting from benzyl halides or benzylidene intermediates.

A detailed synthetic route (CN103467270A) describes:

- Preparation of methyl triphenylphosphonium iodide by reaction of triphenylphosphine with methyl iodide.

- Treatment with n-butyllithium and epoxy chloropropane to generate a reactive phosphonium ylide.

- Addition of 3-fluorobenzaldehyde (or phenyl aldehyde analogs) to form 3-benzylidene cyclobutanol intermediates.

- Subsequent oxidation and hydrolysis steps convert these intermediates to the corresponding this compound.

This method employs low temperature control (-50 to 0 °C) and chromatographic purification to achieve moderate to good yields (approximately 58-62%) of the key intermediates before final acid formation.

Comparative Data Table of Preparation Methods

| Method ID | Key Steps | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| CN101555205B (Patented) | Ketal formation → Cyclization with malonate → Acid hydrolysis | 100 °C, 45-55 h, 20-25% HCl | 49-73 | Mild conditions, low-cost raw materials, scalable | Long reaction time, moderate yields |

| CN103467270A (Patented) | Phosphonium salt formation → Ylide generation → Aldehyde addition → Purification | -50 to 30 °C, multiple steps, chromatographic purification | ~58-62 | Precise control, good yields of intermediates | Multi-step, requires low temperature control |

| Recent Fluorination Methods | Fluorination of cyclobutyl intermediates using SF4 and other agents | Variable, specialized fluorination reagents | Not specified | Potential for selective fluorination | Less documented for target compound |

Summary of Research Findings and Practical Notes

- The most established route involves initial synthesis of 3-oxo-1-cyclobutanecarboxylic acid via ketal and cyclization chemistry, followed by functionalization with a fluorobenzyl group.

- Hydrolysis under strong acid conditions at elevated temperature is critical for ring closure and acid formation.

- Use of methyl triphenylphosphonium iodide and n-butyllithium enables formation of benzylidene intermediates with controlled stereochemistry and substitution pattern.

- Purification typically involves filtration, ether extraction, drying, and crystallization or chromatographic techniques.

- Reaction times can be lengthy (up to 55 hours), and temperature control is essential for yield optimization.

- Raw materials are generally commercially available and cost-effective, supporting potential scale-up.

- Recent advances in fluorination chemistry may offer alternative routes but require further development for this specific compound.

This detailed analysis provides a comprehensive understanding of the preparation methods for this compound, highlighting practical synthetic routes, reaction conditions, yields, and considerations for industrial and research applications.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Fluorobenzyl)cyclobutanecarboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Various substituted benzyl derivatives.

Applications De Recherche Scientifique

Pharmacological Studies

Research indicates that cyclobutane derivatives, including 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid, exhibit potential as GPR120 modulators. GPR120 is a G protein-coupled receptor implicated in the regulation of insulin sensitivity and inflammation, making these compounds promising candidates for diabetes treatment. The modulation of GPR120 can enhance glucose uptake and improve insulin sensitivity, which is crucial for managing type 2 diabetes .

Synthesis of Selective Inhibitors

This compound has been utilized in the synthesis of selective inhibitors for ryanodine receptors (RyRs), which are critical in calcium signaling pathways. The structure-activity relationship studies show that modifications to the cyclobutane core can significantly affect the inhibitory potency against RyR2, highlighting the importance of this compound in developing targeted therapies for cardiac diseases .

Chiral Ligands in Catalysis

The compound has also been explored as a chiral ligand in asymmetric catalysis. It has demonstrated effectiveness in facilitating enantioselective functionalization of C(sp³)–H bonds, which is a valuable reaction in organic synthesis. The use of chiral ligands derived from cyclobutanecarboxylic acids has shown promising results in achieving high enantioselectivities, making it a vital area of research for synthesizing complex organic molecules .

Data Tables

Case Study 1: GPR120 Modulation

A study investigated the effects of various cyclobutane derivatives on GPR120 activity. The results indicated that compounds structurally related to this compound exhibited significant agonist activity, leading to improved insulin sensitivity in vitro. This suggests a pathway for developing new anti-diabetic medications based on this scaffold.

Case Study 2: Ryanodine Receptor Inhibition

In another study focused on cardiac health, researchers synthesized analogs of this compound to evaluate their efficacy as RyR inhibitors. The findings revealed that certain modifications increased binding affinity and selectivity towards RyR2, paving the way for novel treatments for heart-related conditions.

Mécanisme D'action

The mechanism of action of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The fluorine atom on the benzyl ring may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid with structurally related cyclobutanecarboxylic acid derivatives.

Structural and Functional Differences

- Fluorine Substitution : Unlike 3,3-gem-difluoro cyclobutanecarboxylic acid, which has two fluorine atoms at the same carbon, this compound features a single fluorine on the benzyl moiety. This reduces ring strain but increases lipophilicity .

- Benzyl vs. Benzyloxy Groups : The benzyloxy group in 3-(Benzyloxy)cyclobutanecarboxylic acid introduces an ether linkage, enhancing solubility in polar solvents compared to the hydrophobic benzyl-fluorine combination in the target compound .

Activité Biologique

3-(3-Fluorobenzyl)cyclobutanecarboxylic acid, with the CAS number 1399654-17-1, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its significance in pharmacological research.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclobutane ring with a fluorobenzyl substituent, which may influence its lipophilicity and interaction with biological targets. The presence of the fluorine atom is expected to enhance metabolic stability and alter the compound's pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promising results, indicating the ability to inhibit cell proliferation.

Table 1: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against specific bacteria | |

| Anticancer | Inhibits proliferation in cancer cells | |

| Enzyme Inhibition | Potential to modulate enzyme activity |

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:

- Enzyme Interaction : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : Its structural characteristics allow it to fit into receptor binding sites, influencing signal transduction pathways.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 25 µM. This suggests that it may serve as a lead compound for further development in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as an antimicrobial agent.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Lipophilicity : The introduction of the fluorobenzyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

- Metabolic Stability : Studies suggest that the fluorine substitution contributes to increased metabolic stability compared to non-fluorinated analogs, potentially prolonging its therapeutic effects in vivo.

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a fluorinated benzyl group to a cyclobutanecarboxylic acid scaffold. A plausible route includes:

- Step 1 : Preparation of 3-fluorobenzyl bromide via bromination of 3-fluorotoluene under radical conditions (e.g., N-bromosuccinimide and light) .

- Step 2 : Alkylation of cyclobutanecarboxylic acid derivatives (e.g., ester or nitrile intermediates) using the fluorinated benzyl bromide.

- Step 3 : Hydrolysis of the intermediate (e.g., ester to carboxylic acid) under acidic or basic conditions.

Q. Critical Variables :

- Solvent polarity (e.g., DMF vs. THF) affects reaction rates and byproduct formation.

- Catalysts (e.g., phase-transfer catalysts) improve alkylation efficiency.

- Temperature control during hydrolysis prevents decarboxylation.

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer :

- ¹H/¹³C NMR :

- Fluorine-induced splitting in aromatic protons (δ 6.8-7.3 ppm) confirms the 3-fluorobenzyl group .

- Cyclobutane protons appear as complex multiplet signals (δ 2.5-3.5 ppm) due to ring strain.

- IR Spectroscopy :

- A strong carbonyl stretch (~1700 cm⁻¹) verifies the carboxylic acid group.

- C-F stretching (~1100 cm⁻¹) supports fluorobenzyl substitution .

- Mass Spectrometry :

- Molecular ion peak (e.g., [M+H]⁺ at m/z 222.1) and fragmentation patterns validate the molecular formula.

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

Methodological Answer :

- Solubility :

- Poor in water (logP ~2.5), but soluble in polar aprotic solvents (e.g., DMSO, DMF) .

- Protonation of the carboxylic acid group at low pH (<3) increases aqueous solubility.

- Stability :

Q. How does the fluorobenzyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer :

- The electron-withdrawing fluorine atom meta to the benzyl position enhances the electrophilicity of the benzylic carbon.

- Reaction with nucleophiles (e.g., amines) proceeds via an SN2 mechanism, confirmed by kinetic studies and retention of stereochemistry in cyclobutane .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?

Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with enzyme active sites.

- The cyclobutane ring imposes conformational constraints, reducing entropy loss upon binding.

- Fluorine participates in hydrophobic and halogen-bonding interactions .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.

Q. How to resolve contradictions in reported melting points from different synthetic batches?

Methodological Answer :

- Purity Analysis : Use HPLC with a C18 column (gradient: 10-90% acetonitrile in water) to detect impurities (e.g., unhydrolyzed esters).

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify crystalline forms.

- Example : A study found melting point variations (122-124°C vs. 118-120°C) due to residual solvents (e.g., DMF), resolved via recrystallization from ethanol/water .

Q. What strategies optimize enantioselective synthesis of the cyclobutane ring?

Methodological Answer :

Q. How does steric strain in the cyclobutane ring affect its chemical reactivity?

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.